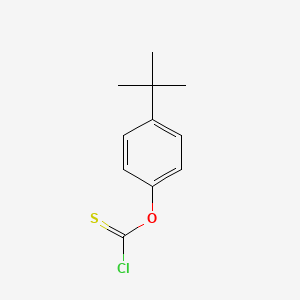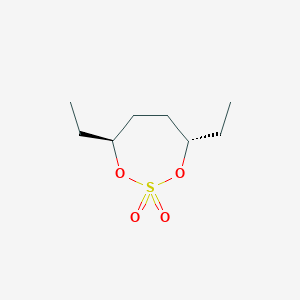
(4S,7S)-4,7-Diethyl-1,3,2-dioxathiepane 2,2-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S,7S)-4,7-Diethyl-1,3,2-dioxathiepane 2,2-dioxide is a chemical compound with a unique structure that includes a dioxathiepane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S,7S)-4,7-Diethyl-1,3,2-dioxathiepane 2,2-dioxide typically involves the reaction of specific precursors under controlled conditions. One common method involves the use of [2-(1,3-dioxolan-2-yl)phenyl]phosphine and potassium tert-butylate in tetrahydrofuran at low temperatures, followed by further reactions at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(4S,7S)-4,7-Diethyl-1,3,2-dioxathiepane 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or thiols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4S,7S)-4,7-Diethyl-1,3,2-dioxathiepane 2,2-dioxide is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure makes it a useful tool for probing the mechanisms of various biological processes.
Medicine
In medicine, this compound may have potential as a therapeutic agent. Research is ongoing to explore its efficacy in treating certain diseases and conditions.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for applications in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of (4S,7S)-4,7-Diethyl-1,3,2-dioxathiepane 2,2-dioxide involves its interaction with specific molecular targets. These interactions can modulate various pathways, leading to the desired effects. For example, in biological systems, the compound may interact with enzymes or receptors, altering their activity and influencing metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4S,7S)-4,7-Dimethyl-1,3,2-dioxathiepane 2,2-dioxide: This compound has a similar structure but with methyl groups instead of ethyl groups.
1,3,2-Dioxathiepane 2,2-dioxide: A simpler analog without the ethyl groups.
Uniqueness
(4S,7S)-4,7-Diethyl-1,3,2-dioxathiepane 2,2-dioxide is unique due to its specific substitution pattern, which can influence its reactivity and interactions. The presence of ethyl groups can affect the compound’s physical and chemical properties, making it distinct from its analogs.
Conclusion
This compound is a versatile compound with significant potential in various fields. Its unique structure and reactivity make it valuable for scientific research and industrial applications. Ongoing studies continue to uncover new uses and mechanisms of action for this intriguing compound.
Propriétés
Formule moléculaire |
C8H16O4S |
|---|---|
Poids moléculaire |
208.28 g/mol |
Nom IUPAC |
(4S,7S)-4,7-diethyl-1,3,2-dioxathiepane 2,2-dioxide |
InChI |
InChI=1S/C8H16O4S/c1-3-7-5-6-8(4-2)12-13(9,10)11-7/h7-8H,3-6H2,1-2H3/t7-,8-/m0/s1 |
Clé InChI |
RIHQVQJKBHQPNE-YUMQZZPRSA-N |
SMILES isomérique |
CC[C@H]1CC[C@@H](OS(=O)(=O)O1)CC |
SMILES canonique |
CCC1CCC(OS(=O)(=O)O1)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


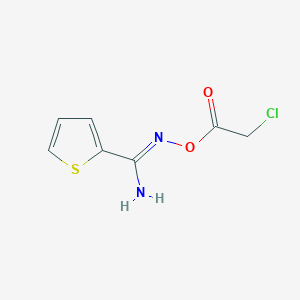
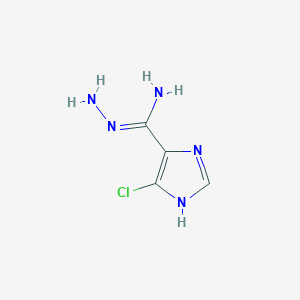
![(R)-5-Isopropyl-1-methyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B12827294.png)
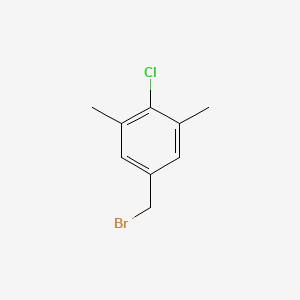
![4-Chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12827301.png)
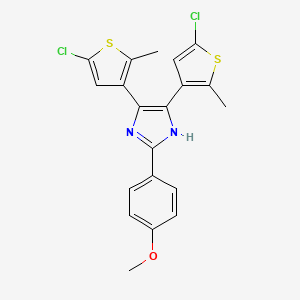
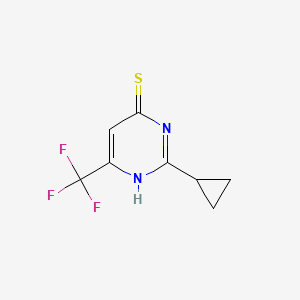
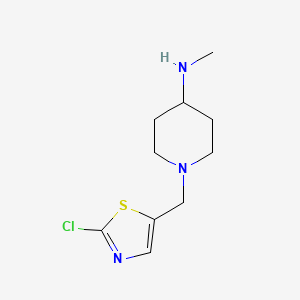
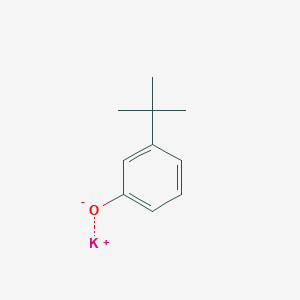
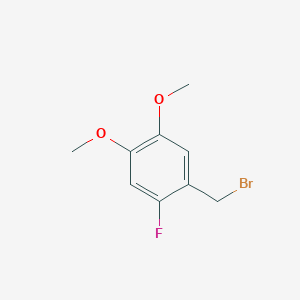
![3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B12827337.png)
![ethyl (7S,8R)-8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B12827340.png)
